N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzodioxin moiety, a thioether-linked acetamide group, and a hexahydrobenzothienopyrimidinone core substituted with a 4-methoxyphenyl ring. Its structural complexity arises from the fusion of bicyclic and polycyclic systems, which may confer unique physicochemical and pharmacological properties. The compound’s crystallographic data, if available, could be refined using programs like SHELXL or SHELXTL, which are widely employed for small-molecule structural determination .
The hexahydrobenzothieno[2,3-d]pyrimidinone scaffold contributes to conformational rigidity, while the sulfanyl acetamide linker may enhance solubility or facilitate interactions with biological targets .
Properties
CAS No. |
477330-72-6 |
|---|---|
Molecular Formula |
C27H25N3O5S2 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H25N3O5S2/c1-33-18-9-7-17(8-10-18)30-26(32)24-19-4-2-3-5-22(19)37-25(24)29-27(30)36-15-23(31)28-16-6-11-20-21(14-16)35-13-12-34-20/h6-11,14H,2-5,12-13,15H2,1H3,(H,28,31) |
InChI Key |
JDMKFAOQONOKFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5)SC6=C3CCCC6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, followed by the introduction of various functional groups. Key steps may include:
Formation of the 1,4-benzodioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the benzothieno[2,3-d]pyrimidin core: This involves the condensation of suitable thiophene and pyrimidine derivatives.
Coupling reactions: The final assembly of the compound is achieved through coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: Studies may explore its pharmacokinetics, pharmacodynamics, and potential therapeutic effects.
Materials Science: The compound could be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: Investigations into its interactions with biological macromolecules, such as proteins and nucleic acids, could provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Research Findings and Implications
Structural Similarity vs. Functional Divergence
Hydrogen Bonding and Solubility
Metabolic and Pharmacokinetic Considerations
The hexahydrobenzothienopyrimidinone core’s rigidity may reduce metabolic oxidation compared to cyclopenta-containing analogs, which are more prone to enzymatic degradation due to strained rings .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity through various studies and findings.
Synthesis and Structure
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with sulfonamide and acetamide moieties. The synthesis typically involves the use of reagents such as sodium carbonate and lithium hydride in dimethylformamide (DMF) to facilitate the formation of the desired product.
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its enzyme inhibitory potential and therapeutic applications.
Enzyme Inhibition
Recent research has highlighted its inhibitory effects on key enzymes associated with metabolic disorders:
- α-Glucosidase Inhibition : The compound demonstrated significant inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management.
- Acetylcholinesterase Inhibition : It also showed potential as an acetylcholinesterase inhibitor, which is relevant for Alzheimer's disease treatment. The inhibition rates were comparable to established inhibitors in the field.
The results indicate that the compound may be beneficial for managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) by regulating glucose metabolism and enhancing cholinergic transmission.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on Diabetes Management : In a controlled study involving diabetic rat models, administration of the compound resulted in a significant reduction in blood glucose levels compared to controls. This suggests its potential role in diabetes management.
- Neuroprotective Effects : Another study assessed the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could mitigate neuronal cell death and improve cognitive function in treated subjects.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
